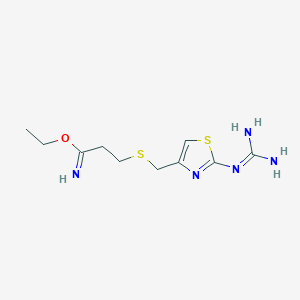
4-(methylamino)-4-phenylcyclohexan-1-one
Overview
Description
4-(methylamino)-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H17NO It contains a cyclohexanone ring substituted with a phenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one typically involves the reaction of 2-ethyl-2-methylaminobutyrophenone in a sealed vessel at temperatures between 180 and 250°C . This process results in the formation of the desired aminoketone through a rearrangement of the carbon skeleton of the hydroxyketone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-(methylamino)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(methylamino)-4-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to alterations in neurotransmitter release and signal transduction . This interaction can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone, known for its anesthetic properties.
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
4-Methylcyclohexanone: A related compound with a methyl group on the cyclohexanone ring.
Uniqueness
4-(methylamino)-4-phenylcyclohexan-1-one is unique due to the presence of both a phenyl group and a methylamino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(methylamino)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
InChI Key |
OOHVPJGDPFGVNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)





![4-[[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methyl-amino]butanoic acid](/img/structure/B8323570.png)
![N-[3-(dimethylamino)propyl]N,N'-dimethyl-1,3-propanediamine](/img/structure/B8323577.png)
